

The Enzymatic Conversion of Citrate to Isocitrate by Aconitase: A Technical Guide

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Compound of Interest

Compound Name: *1,2,3-Propanetricarboxylic acid,
1,2-dihydroxy-*

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Abstract

Aconitase, a key enzyme in the citric acid cycle, catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate. This crucial step connects glycolysis-derived carbons to the oxidative phosphorylation pathway. Beyond its metabolic role, aconitase also functions as a sensor of cellular iron levels and oxidative stress, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth overview of the structure, mechanism, and kinetics of aconitase, along with detailed experimental protocols for its study.

Introduction

Aconitase (aconitate hydratase; EC 4.2.1.3) is a ubiquitous enzyme found in both prokaryotic and eukaryotic organisms. In eukaryotes, two isoforms exist: a mitochondrial aconitase (m-aconitase or ACO2) that participates in the citric acid cycle, and a cytosolic aconitase (c-aconitase or ACO1) which, in addition to its enzymatic activity, plays a critical role in iron homeostasis as an iron regulatory protein (IRP1)[1][2]. The enzymatic reaction involves the reversible conversion of citrate to isocitrate through a dehydration and subsequent hydration step, with cis-aconitate as a bound intermediate[3]. This isomerization is essential as it prepares the substrate for the first oxidative decarboxylation step of the citric acid cycle.

Aconitase Structure and Active Site

Aconitase is a monomeric protein with a molecular weight of approximately 83 kDa[3]. The enzyme is folded into four domains. The first three domains are compactly arranged, while the fourth C-terminal domain is more flexible[3]. The active site is located in a cleft between the domains and houses a critical iron-sulfur cluster[3].

In its active state, aconitase contains a $[4\text{Fe-4S}]^{2+}$ cluster[3]. Three of the iron atoms are coordinated by cysteine residues from the third domain, while the fourth iron atom ($\text{Fe}\alpha$) is labile and directly interacts with the substrate and a water molecule[3]. This Fe-S cluster is not involved in a redox reaction but plays a crucial role in catalysis by binding the substrate and facilitating the dehydration and hydration steps[3]. In its inactive form, the enzyme contains a $[3\text{Fe-4S}]^+$ cluster[3].

Catalytic Mechanism

The conversion of citrate to isocitrate by aconitase proceeds through a two-step dehydration-hydration mechanism involving the intermediate cis-aconitate.

- **Dehydration of Citrate:** A base in the active site, identified as Ser-642, abstracts a proton from the C2 carbon of citrate. Concurrently, the hydroxyl group on the C3 carbon is protonated by His-101 and eliminated as a water molecule. This results in the formation of the enzyme-bound intermediate, cis-aconitate, which has a double bond between C2 and C3[4].
- **cis-Aconitate Flip:** A key feature of the mechanism is a 180° "flip" of the cis-aconitate intermediate within the active site. This reorientation allows for the stereospecific addition of a water molecule in the subsequent step[3].
- **Hydration to Isocitrate:** Following the flip, a water molecule attacks the C2 carbon, and the double bond is reprotonated by Ser-642, now acting as an acid, to yield isocitrate[4]. The overall reaction is a stereospecific trans-elimination and addition of water[3].

Figure 1: Catalytic mechanism of aconitase.

Quantitative Data

Kinetic Parameters

The kinetic parameters of aconitase can vary depending on the source of the enzyme, the substrate, and the assay conditions.

Enzyme Source	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Escherichia coli (AcnB)	Citrate	3.32 ± 1.03	4488.62 ± 696.56	1.40 × 10 ⁶	[5]
Human (recombinant ACO2)	Citrate	-	-	-	[6]
Human (recombinant ACO2)	Isocitrate	-	-	-	[6]
Castor Bean Endosperm (cytosolic)	Citrate	9.5	-	-	[7]
Castor Bean Endosperm (cytosolic)	D,L-Isocitrate	1.7	-	-	[7]
Castor Bean Endosperm (mitochondria l)	Citrate	21	-	-	[7]
Castor Bean Endosperm (mitochondria l)	D,L-Isocitrate	1.5	-	-	[7]

Note: A comprehensive set of kinetic parameters for human aconitase was not readily available in the searched literature.

Optimal Conditions

Enzyme Source	Optimal pH	Optimal Temperature (°C)	Reference
Human Mitochondrial (ACO2)	~8.0	~43-51 (Melting Temp)	[6]
Yeast (Saccharomycopsis lipolytica)	~7.0 and ~9.0 (biphasic)	-	[4]
Castor Bean Endosperm (cytosolic)	8.0	-	[7]
Castor Bean Endosperm (mitochondrial)	7.5	-	[7]
Mouse Kidney Mitochondria	Assayed at pH 8.0	Assayed at 30	[8]

Inhibitors

Aconitase is competitively inhibited by several compounds, some of which are potent toxins.

Inhibitor	Type of Inhibition	Ki	Target Enzyme	Reference
Fluorocitrate	Competitive	8.7×10^{-5} M	Aconitase	[9]
Aconitine	Non-competitive	0.11 ± 0.01 mmol/l	Pig Heart Aconitase	[7]
trans-Aconitate	Competitive	-	Aconitase	[10]

Experimental Protocols

Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring aconitase activity by coupling the production of isocitrate to the reduction of NADP⁺ by isocitrate dehydrogenase (IDH).

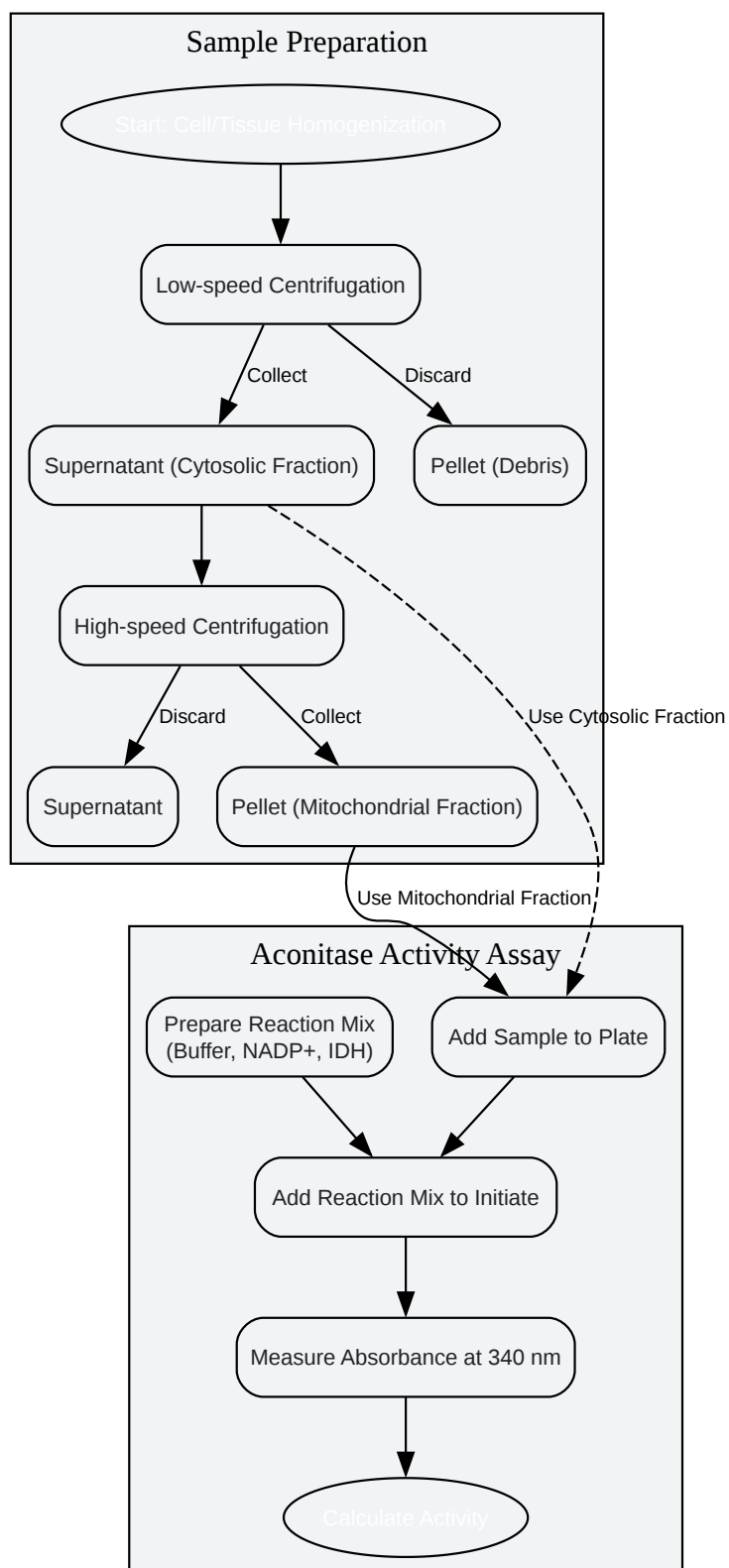
Materials:

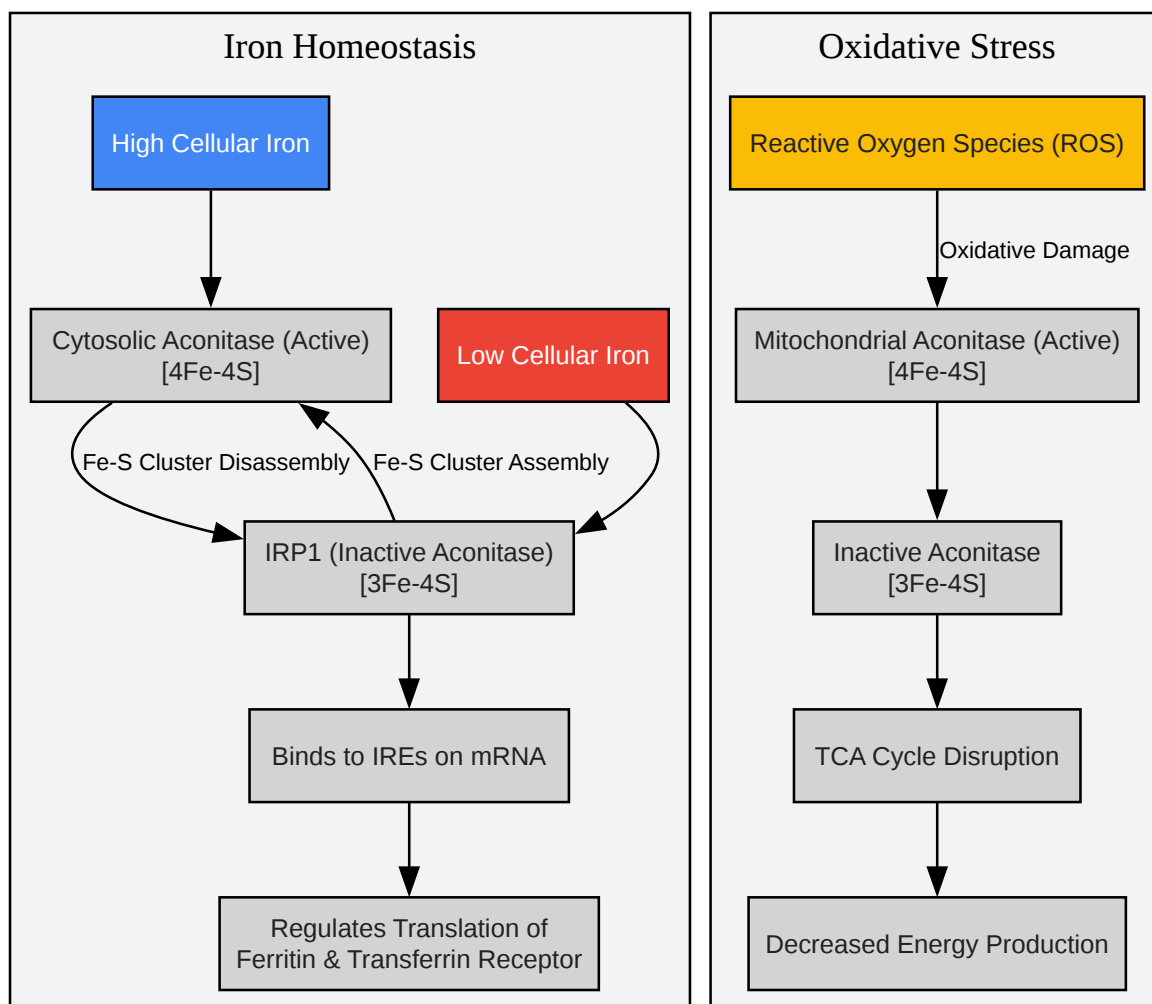
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Substrate Solution (e.g., 100 mM Trisodium Citrate)
- NADP⁺ Solution
- Isocitrate Dehydrogenase (IDH)
- Sample containing aconitase (cell lysate or purified enzyme)
- Microplate reader capable of measuring absorbance at 340 nm
- 96-well UV-transparent microplate

Procedure:

- Sample Preparation:
 - For cytosolic aconitase (c-aconitase): Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet cellular debris. The supernatant contains the cytosolic fraction.
 - For mitochondrial aconitase (m-aconitase): Following the initial centrifugation, centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the mitochondria. Resuspend the pellet in assay buffer.
- Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADP⁺, and IDH.
- Assay:
 - Add the sample to the wells of the microplate.
 - Initiate the reaction by adding the reaction mixture to each well.

- Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C).
- Calculation: The rate of NADPH production is proportional to the aconitase activity. Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).





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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. Aconitase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Aconitase - Creative Enzymes [creative-enzymes.com]
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